4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine is a synthetic compound that belongs to the class of fluorinated amino acid derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a fluorobenzyl moiety, and a carboxypiperidine structure
Preparation Methods
The synthesis of 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine typically involves multiple steps, including the protection of amino groups, introduction of the fluorobenzyl group, and formation of the carboxypiperidine ring. Common synthetic routes may include:
Protection of Amino Groups: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through nucleophilic substitution reactions.
Formation of Carboxypiperidine Ring: The carboxypiperidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment for large-scale production.
Chemical Reactions Analysis
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex molecules, including peptides and peptidomimetics.
Biology: The compound is used in the study of protein-ligand interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions to expose the amino group, which can then participate in various biochemical reactions. The fluorobenzyl moiety may enhance the compound’s binding affinity and specificity for its targets, while the carboxypiperidine ring provides structural stability.
Comparison with Similar Compounds
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine can be compared with other similar compounds, such as:
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group but lack the fluorobenzyl and carboxypiperidine moieties.
Fluorinated amino acids: These compounds contain fluorine atoms but may have different protecting groups or structural features.
Carboxypiperidine derivatives: These compounds contain the carboxypiperidine ring but may lack the Fmoc and fluorobenzyl groups.
Biological Activity
4-(Fmoc-amino)-1-(2-fluorobenzyl)-4-carboxypiperidine is a synthetic compound notable for its structural complexity and potential biological activities. The compound features a piperidine ring substituted with a fluorobenzyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protected amino group, which is significant in peptide synthesis. This article explores the biological activity of this compound, including its pharmacological properties, interaction studies, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C28H26F2N2O4, with a molecular weight of approximately 492.5 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.
Key Features
Feature | Description |
---|---|
Molecular Formula | C28H26F2N2O4 |
Molecular Weight | 492.5 g/mol |
Functional Groups | Fmoc group, carboxylic acid, fluorobenzyl |
Biological Activity
While specific data on the biological activity of this compound is limited, compounds with similar structures have shown significant pharmacological properties. The following sections summarize findings related to its potential biological activities.
Pharmacological Properties
- Anticancer Activity : Similar compounds have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, derivatives with similar piperidine structures have demonstrated cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
- Enzyme Interaction Studies : The binding affinity and specificity of this compound towards various biological targets are crucial for understanding its pharmacodynamics. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed in these studies to evaluate interactions with enzymes and receptors.
- Potential as Drug Candidates : The unique properties imparted by the difluorobenzyl group may enhance interactions with biological targets, making it a candidate for further exploration in pharmaceutical applications.
Case Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of various piperidine derivatives on cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values in the low micromolar range against HeLa cells. This suggests that modifications to the piperidine structure can significantly impact biological activity .
Case Study 2: Binding Affinity Studies
In another study focusing on piperidine derivatives, researchers utilized ITC to measure the binding affinities of these compounds to specific receptors involved in cancer progression. Results indicated that fluorinated derivatives demonstrated enhanced binding compared to non-fluorinated counterparts, supporting the hypothesis that fluorine substitution improves interaction profiles .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O4/c29-25-12-6-1-7-19(25)17-31-15-13-28(14-16-31,26(32)33)30-27(34)35-18-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h1-12,24H,13-18H2,(H,30,34)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPBRIFWIRCZER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.